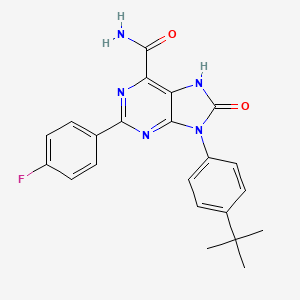
Ethyl 4-chloro-5-nitroquinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-chloro-5-nitroquinoline-2-carboxylate is a heterocyclic compound with the molecular formula C₁₂H₉ClN₂O₄ and a molecular weight of 280.66 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal and synthetic organic chemistry . The presence of both chloro and nitro groups on the quinoline ring makes it a versatile intermediate for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloro-5-nitroquinoline-2-carboxylate typically involves the nitration of ethyl 4-chloroquinoline-2-carboxylate. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 5-position of the quinoline ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The reaction mixture is often cooled to maintain the stability of the product and to prevent over-nitration .
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amino derivative.
Reduction: The compound can be reduced using reagents like tin and hydrochloric acid to yield ethyl 4-chloro-5-aminoquinoline-2-carboxylate.
Substitution: The chloro group can be substituted with various nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Tin and hydrochloric acid or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Reduction: Ethyl 4-chloro-5-aminoquinoline-2-carboxylate.
Substitution: Ethyl 4-substituted-5-nitroquinoline-2-carboxylate derivatives.
科学的研究の応用
Ethyl 4-chloro-5-nitroquinoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antimalarial properties due to the presence of the nitro group.
Medicine: Explored for its potential use in the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of ethyl 4-chloro-5-nitroquinoline-2-carboxylate is primarily related to its ability to interact with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or antimalarial effects. The chloro group can also participate in interactions with enzymes or receptors, modulating their activity .
類似化合物との比較
Ethyl 4-chloroquinoline-2-carboxylate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Ethyl 5-nitroquinoline-2-carboxylate: Lacks the chloro group, which may affect its biological activity and reactivity.
Ethyl 4-amino-5-nitroquinoline-2-carboxylate: Contains an amino group instead of a chloro group, which can significantly alter its chemical and biological properties.
Uniqueness: Ethyl 4-chloro-5-nitroquinoline-2-carboxylate is unique due to the presence of both chloro and nitro groups on the quinoline ring. This dual functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
特性
IUPAC Name |
ethyl 4-chloro-5-nitroquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4/c1-2-19-12(16)9-6-7(13)11-8(14-9)4-3-5-10(11)15(17)18/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCQQXWYDQNEQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C(=CC=C2)[N+](=O)[O-])C(=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((2-chloro-6-fluorobenzyl)thio)-3-(4-chlorophenethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2567562.png)
![methyl 2-[(2Z)-2-[(4-butoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2567563.png)



![2-Chloro-3-[4-(4-methoxybenzoyl)piperidine-1-carbonyl]pyridine](/img/structure/B2567571.png)
![1-(2,4-Dihydroxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B2567573.png)
![N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2567574.png)



![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B2567579.png)
![(2S,3R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-3-carboxylic acid](/img/structure/B2567581.png)

